molecular formula C15H22ClNO2 B5248468 4-[4-(2-chloro-5-methylphenoxy)butyl]morpholine

4-[4-(2-chloro-5-methylphenoxy)butyl]morpholine

Cat. No.: B5248468
M. Wt: 283.79 g/mol
InChI Key: BIJINMUMEHRHDX-UHFFFAOYSA-N
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Description

4-[4-(2-chloro-5-methylphenoxy)butyl]morpholine is an organic compound with the molecular formula C15H22ClNO2 It is a morpholine derivative, characterized by the presence of a 2-chloro-5-methylphenoxy group attached to a butyl chain, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-chloro-5-methylphenoxy)butyl]morpholine typically involves the following steps:

    Preparation of 2-chloro-5-methylphenol: This can be achieved through the chlorination of 5-methylphenol using chlorine gas in the presence of a catalyst.

    Formation of 2-chloro-5-methylphenoxybutyl bromide: The 2-chloro-5-methylphenol is reacted with 1,4-dibromobutane in the presence of a base such as potassium carbonate to form 2-chloro-5-methylphenoxybutyl bromide.

    Nucleophilic substitution: The 2-chloro-5-methylphenoxybutyl bromide is then reacted with morpholine in the presence of a solvent like acetonitrile to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-chloro-5-methylphenoxy)butyl]morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-[4-(2-chloro-5-methylphenoxy)butyl]morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(2-chloro-5-methylphenoxy)butyl]morpholine involves its interaction with specific molecular targets. The chloro and phenoxy groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2-chlorophenoxy)butyl]morpholine
  • 4-[4-(2-methylphenoxy)butyl]morpholine
  • 4-[4-(2-bromophenoxy)butyl]morpholine

Uniqueness

4-[4-(2-chloro-5-methylphenoxy)butyl]morpholine is unique due to the presence of both chloro and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

4-[4-(2-chloro-5-methylphenoxy)butyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-13-4-5-14(16)15(12-13)19-9-3-2-6-17-7-10-18-11-8-17/h4-5,12H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJINMUMEHRHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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